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molecular formula C14H19N3O2S B8554301 TERT-BUTYL (2-(BENZO[D]THIAZOL-2-YLAMINO)ETHYL)CARBAMATE

TERT-BUTYL (2-(BENZO[D]THIAZOL-2-YLAMINO)ETHYL)CARBAMATE

Cat. No. B8554301
M. Wt: 293.39 g/mol
InChI Key: ZSSRIHUELJDQDH-UHFFFAOYSA-N
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Patent
US08481547B2

Procedure details

2-Bromo-1,3-benzothiazole (505.5 mg, 2.36 mmol) and N-(2-aminoethyl) carbamic acid tert-butyl ester (1.1356 g, 7.10 mmol) were stirred in a preheated oil bath (125° C.) for 5 h. The solid mass was dissolved in chloroform, and the resulting solution was washed with aqueous sodium bicarbonate then dried, filtered and concentrated to a yield a residue. The residue was purified by flash chromatography, eluting with 60% ethyl acetate in hexane to yield tert-butyl 2-(benzo[d]thiazol-2-ylamino)ethylcarbamate as a white amorphous solid.
Quantity
505.5 mg
Type
reactant
Reaction Step One
Quantity
1.1356 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[C:11]([O:15][C:16](=[O:21])[NH:17][CH2:18][CH2:19][NH2:20])([CH3:14])([CH3:13])[CH3:12]>C(Cl)(Cl)Cl>[S:3]1[C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=[C:2]1[NH:20][CH2:19][CH2:18][NH:17][C:16](=[O:21])[O:15][C:11]([CH3:13])([CH3:12])[CH3:14]

Inputs

Step One
Name
Quantity
505.5 mg
Type
reactant
Smiles
BrC=1SC2=C(N1)C=CC=C2
Name
Quantity
1.1356 g
Type
reactant
Smiles
C(C)(C)(C)OC(NCCN)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the resulting solution was washed with aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
then dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to
CUSTOM
Type
CUSTOM
Details
a yield a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography
WASH
Type
WASH
Details
eluting with 60% ethyl acetate in hexane

Outcomes

Product
Name
Type
product
Smiles
S1C(=NC2=C1C=CC=C2)NCCNC(OC(C)(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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